molecular formula C19H31N3O2 B7086089 N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Cat. No.: B7086089
M. Wt: 333.5 g/mol
InChI Key: VVFGVTJOBGRIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzamide core, which is often associated with bioactive molecules, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Properties

IUPAC Name

N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-15(13-19(2,3)24)20-18(23)17-7-5-16(6-8-17)14-22-11-9-21(4)10-12-22/h5-8,15,24H,9-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGVTJOBGRIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)NC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride to form the benzamide core.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with 4-methylpiperazine under basic conditions.

    Attachment of the Hydroxyalkyl Group: The final step involves the alkylation of the benzamide-piperazine intermediate with 4-hydroxy-4-methylpentan-2-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of benzamide and piperazine derivatives with biological targets. It may serve as a lead compound in the development of new drugs or as a tool to probe biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the piperazine ring suggests possible applications in the development of central nervous system (CNS) active drugs, given the known activity of piperazine derivatives in this area.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-4-methylpentan-2-yl)-4-aminobenzamide: Similar structure but lacks the piperazine ring.

    4-(4-methylpiperazin-1-yl)methylbenzoic acid: Contains the piperazine ring but has a carboxylic acid group instead of the benzamide moiety.

Uniqueness

N-(4-hydroxy-4-methylpentan-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyalkyl group and a piperazine ring in the same molecule is relatively uncommon, providing opportunities for unique interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.